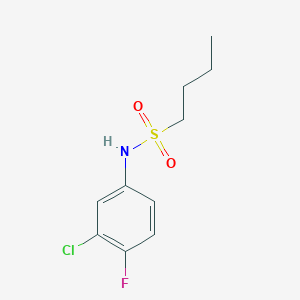
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR). It has been widely used in scientific research to study the function and dysfunction of CFTR, a protein that plays a critical role in regulating salt and water transport across cell membranes.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide protein and inhibits its function. The exact mechanism of action is not fully understood, but it is thought to involve the stabilization of a closed conformation of the this compound protein that prevents chloride ion transport.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been shown to inhibit this compound-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume, intestinal fluid secretion, and sweat secretion. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, airway surface liquid hydration, and intestinal fluid secretion.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has several advantages for lab experiments. It is a potent and specific inhibitor of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide, which allows for the selective inhibition of this compound-mediated chloride transport. It is also relatively easy to use and has a low toxicity profile. However, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has some limitations. It is not a reversible inhibitor, which means that its effects on this compound function are irreversible. It also has some off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Future Directions
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research, but there are still many unanswered questions about its mechanism of action and its effects on N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide function. Future research could focus on elucidating the structural basis of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 binding to this compound and identifying other small molecule inhibitors of this compound function. Additionally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used to investigate the role of this compound in other physiological processes, such as ion transport in the kidney and pancreas. Finally, N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 could be used in drug discovery efforts to develop new therapies for cystic fibrosis and other diseases caused by this compound dysfunction.
Synthesis Methods
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 was first synthesized by the research group of Dr. Alan Verkman at the University of California, San Francisco in 2003. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 in high purity.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been widely used in scientific research to study the function and dysfunction of N-(3-chloro-4-fluorophenyl)-1-butanesulfonamide. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. N-(3-chloro-4-fluorophenyl)-1-butanesulfonamideinh-172 has been used to investigate the role of this compound in various physiological processes, such as airway surface liquid hydration, intestinal fluid secretion, and sweat secretion. It has also been used to study the pathophysiology of cystic fibrosis, a genetic disease caused by mutations in the this compound gene.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAOJZBFIIQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)
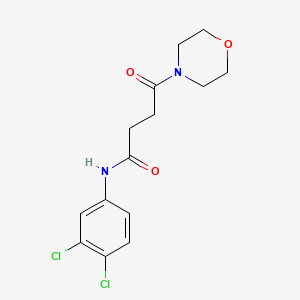
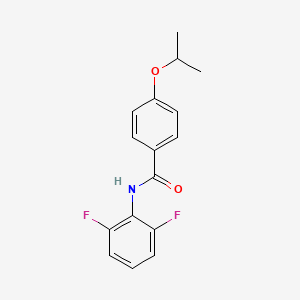
![1-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl}azepan-2-one](/img/structure/B5347541.png)
![1-(4-ethylphenyl)-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-3,5-pyrazolidinedione](/img/structure/B5347546.png)
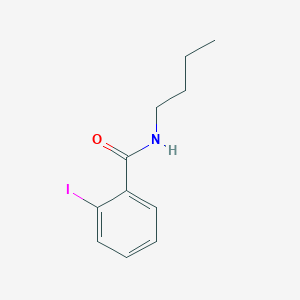
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
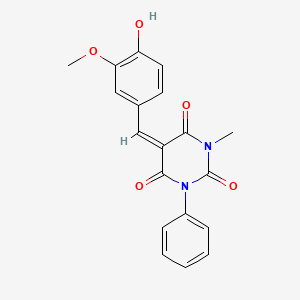
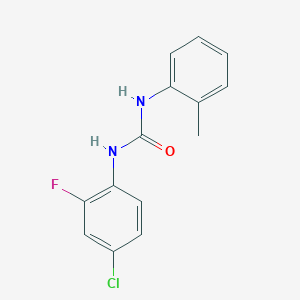
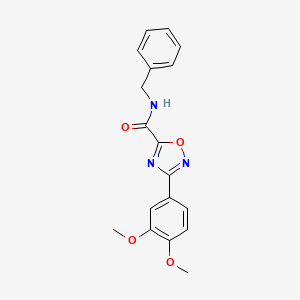
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)